REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1>C(Cl)Cl>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([O:2][C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])=[N:11][CH:12]=1
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated as a melt at 140°-150° for 12 hours
|
Duration
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12 h
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Type
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CUSTOM
|
Details
|
chromatographed through a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)OC1=C(C=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |